N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide
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Overview
Description
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, commonly known as MTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSB is a sulfonamide-based compound that has been synthesized using various methods. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism of Action
MTSB has been found to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including acid-base regulation and ion transport. The inhibition of carbonic anhydrase enzymes by MTSB has been found to have various physiological effects, including the modulation of blood pH and the regulation of intracellular pH.
Biochemical and Physiological Effects:
MTSB has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of blood pH, and the regulation of intracellular pH. The compound has also been found to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
MTSB has several advantages as a research tool, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in cancer research. However, the compound also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on MTSB, including the development of new methods of synthesis, the investigation of its potential applications in other fields of research, and the determination of its optimal dosage and administration. Further research is also needed to determine the potential side effects of MTSB and to develop strategies to mitigate them.
Synthesis Methods
MTSB can be synthesized using various methods, including the reaction of 4-(methylthio)benzenesulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite. The resulting compound is then reacted with 4-aminophenyl sulfonamide to yield MTSB. Other methods of synthesis include the reaction of 4-(methylthio)benzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by reaction with 4-nitrophenyl sulfonamide.
Scientific Research Applications
MTSB has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research, including cancer research, neuroscience, and cardiovascular research.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-17-7-3-15(4-8-17)21-29(23,24)19-11-5-16(6-12-19)22-30(25,26)20-13-9-18(28-2)10-14-20/h3-14,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDEPVDHNGRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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